molecular formula C14H18N6 B2557828 5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380070-87-9

5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2557828
CAS No.: 2380070-87-9
M. Wt: 270.34
InChI Key: HKPFKJZDLZALGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two pyrimidine rings and a piperazine ring, which are connected through a methyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like acetonitrile and catalysts such as cesium carbonate and potassium iodide .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are crucial to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield fully saturated piperazine derivatives.

Scientific Research Applications

5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potential agonist for the GPR119 receptor, which plays a role in glucose homeostasis and insulin secretion . The compound’s structure allows it to bind to the receptor and modulate its activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its dual pyrimidine rings and the specific positioning of the piperazine ring. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6/c1-11-7-16-14(17-8-11)20-5-3-19(4-6-20)13-12(2)9-15-10-18-13/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPFKJZDLZALGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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